4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide
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Overview
Description
4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide is a complex organic compound with a unique structure that includes benzylsulfonyl and methylsulfanyl groups attached to a thiazolo[4,5-g][1,3]benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazolo[4,5-g][1,3]benzothiazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzylsulfonyl group: This step often involves the use of benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the butanamide moiety: This can be done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylsulfonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted benzylsulfonyl derivatives.
Scientific Research Applications
4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide involves its interaction with specific molecular targets. The benzylsulfonyl and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The thiazolo[4,5-g][1,3]benzothiazole core can also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide .
- 4-(benzylsulfonyl)-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]butanamide .
- 4-(benzylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide .
Uniqueness
4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide is unique due to its specific combination of functional groups and the thiazolo[4,5-g][1,3]benzothiazole core
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S4/c1-27-20-22-15-10-9-14-17(18(15)29-20)28-19(21-14)23-16(24)8-5-11-30(25,26)12-13-6-3-2-4-7-13/h2-4,6-7,9-10H,5,8,11-12H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIMKAUDSVRIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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